molecular formula C28H38O11 B1248819 Bruceanol H

Bruceanol H

Cat. No.: B1248819
M. Wt: 550.6 g/mol
InChI Key: OFEQMSZQMBVXLR-BWLCXNNMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bruceanol H is a cytotoxic quassinoid isolated from the plant Brucea antidysenterica (syn. Brucea javanica), a species traditionally used in Ethiopian and Chinese medicine for cancer treatment . Structurally, it belongs to the triterpenoid class, characterized by a complex tetracyclic framework with multiple oxygenated functional groups. This compound has demonstrated cytotoxic activity against cancer cell lines, though specific half-maximal effective dose (ED₅₀) values remain unreported in the available literature .

Properties

Molecular Formula

C28H38O11

Molecular Weight

550.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9R,11S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate

InChI

InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-16,18-21,23,29,31,33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,15+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1

InChI Key

OFEQMSZQMBVXLR-BWLCXNNMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

Synonyms

bruceanol H

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The quassinoids from Brucea species share a core triterpenoid skeleton but differ in substituents and oxidation states, leading to variations in bioactivity. Below is a comparative analysis of Bruceanol H with key analogs:

Table 1: Key Quassinoids from Brucea Species and Their Properties
Compound Molecular Formula Source Cytotoxic Activity (ED₅₀, µM) Key Targets Clinical Relevance
This compound Not reported B. antidysenterica Not quantified COLO-205, KB cells (inferred) Preclinical studies only
Bruceanol G C₂₈H₃₄O₁₀ B. antidysenterica 0.44 (COLO-205), 0.55 (KB) Colon, oral cancers Preclinical
Brusatol C₂₆H₃₂O₁₁ B. javanica 0.001–0.01 (multiple lines) Nrf2 inhibition, apoptosis Phase II clinical trials
Bruceantin C₂₈H₃₆O₁₀ B. antidysenterica 0.01–0.1 (leukemia, myeloma) Ribosome inhibition Phase II trials (historical)
Yadanzioside P C₂₇H₃₈O₁₀ B. antidysenterica N/A FLT3 receptor (AML) Preclinical (docking score: -9.4 kcal/mol)
Hydnocarpin C₂₄H₂₆O₉ B. antidysenterica N/A MCL1 receptor (AML) Preclinical (docking score: -8.9 kcal/mol)

Cytotoxic Activity and Mechanisms

  • This compound vs. Bruceanol G: Bruceanol G exhibits potent activity against COLO-205 (colon cancer) and KB (oral epidermoid carcinoma) cells, with ED₅₀ values of 0.44 µM and 0.55 µM, respectively .
  • This compound vs. Brusatol: Brusatol is significantly more potent, with ED₅₀ values in the nanomolar range. It inhibits Nrf2, a regulator of oxidative stress, and enhances chemotherapy sensitivity . This compound’s mechanism is undefined but may involve reactive oxygen species (ROS) generation, akin to Bruceanol B .
  • This compound vs. Bruceantin: Bruceantin targets ribosomal peptidyl transferase, disrupting protein synthesis. Its broad-spectrum activity led to clinical trials, though development halted due to toxicity . This compound’s narrower target profile may offer a safer but less versatile therapeutic window.

Computational and ADMET Insights

Molecular docking studies highlight structural analogs like Bruceanol D and F, which show strong binding affinities (-8.9 to -8.7 kcal/mol) to AML targets (FLT3, MCL1), comparable to approved drugs like gilteritinib . This compound’s absence from these studies implies undercharacterization in silico models, necessitating further investigation.

Q & A

Q. What preclinical reporting standards ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to NIH guidelines for experimental rigor (e.g., randomization, blinding, sample-size justification). Provide raw data for key assays (e.g., flow cytometry plots, Western blot images) in public repositories. Include detailed protocols for compound preparation and cell line authentication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bruceanol H
Reactant of Route 2
Reactant of Route 2
Bruceanol H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.